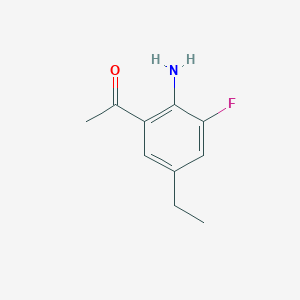
1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol It is known for its unique structure, which includes an amino group, an ethyl group, and a fluorine atom attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one typically involves the reaction of 2-amino-5-ethyl-3-fluorobenzaldehyde with an appropriate reagent to form the ethanone derivative . One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one include:
1-(2-Amino-5-fluorophenyl)ethan-1-one: Lacks the ethyl group, which may affect its reactivity and binding properties.
1-(2-Amino-3-fluorophenyl)ethan-1-one: The position of the fluorine atom is different, leading to variations in chemical behavior.
1-(2-Amino-4-fluorophenyl)ethan-1-one: Another positional isomer with distinct properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C10H12FNO |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
1-(2-amino-5-ethyl-3-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H12FNO/c1-3-7-4-8(6(2)13)10(12)9(11)5-7/h4-5H,3,12H2,1-2H3 |
Clave InChI |
XBNWRZZCJINPMH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)F)N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


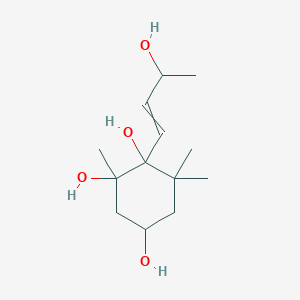
![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)
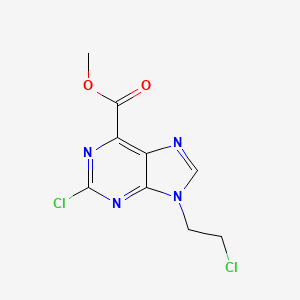
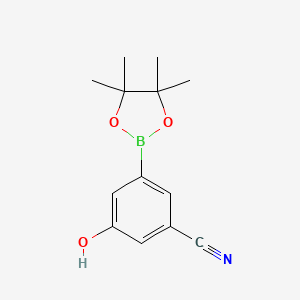
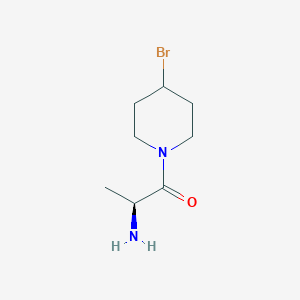
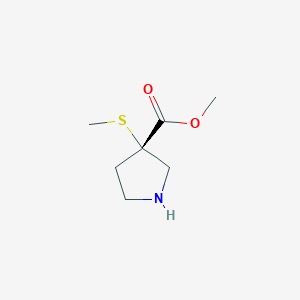
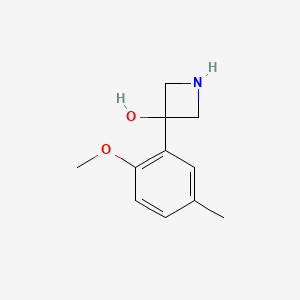
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)
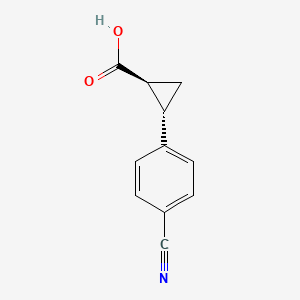
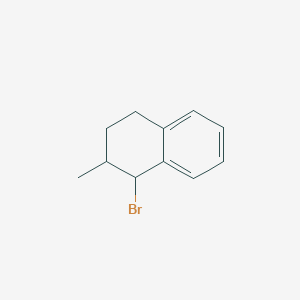
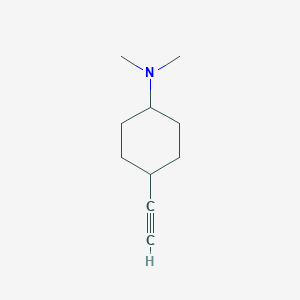
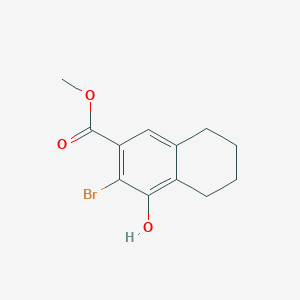
![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)
